molecular formula C24H27NO7 B15107294 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B15107294
M. Wt: 441.5 g/mol
InChI Key: WEJORZBBOCPCBI-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[c]chromen core: This is achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy and methyl groups: These functional groups are introduced through selective methylation and methoxylation reactions.

    Attachment of the butanoate moiety: This involves esterification reactions using suitable reagents and conditions.

    Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy and Boc-protected amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.

    8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate: Another derivative with similar structural features.

Uniqueness

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the Boc-protected amino group and the butanoate moiety

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C24H27NO7/c1-14-19(30-20(26)7-6-12-25-23(28)32-24(2,3)4)11-10-17-16-9-8-15(29-5)13-18(16)22(27)31-21(14)17/h8-11,13H,6-7,12H2,1-5H3,(H,25,28)

InChI Key

WEJORZBBOCPCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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